Product packaging for Butyl (R)-2-chloropropionate(Cat. No.:CAS No. 79398-16-6)

Butyl (R)-2-chloropropionate

Cat. No.: B12645787
CAS No.: 79398-16-6
M. Wt: 164.63 g/mol
InChI Key: KATNUXHENWPMQJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Halogenated Esters in Contemporary Organic Synthesis

Chiral halogenated esters, such as Butyl (R)-2-chloropropionate, are of considerable importance in modern organic synthesis. researchgate.net The presence of a halogen atom, like chlorine, introduces unique reactivity, making these compounds versatile building blocks. smolecule.com Specifically, the chlorine atom acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. smolecule.com

These esters are key intermediates in the creation of more complex chiral molecules. nih.gov Their utility is prominent in the synthesis of pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity. smolecule.comchemimpex.com For example, (S)-(-)-2-chloropropionic acid and its esters are crucial intermediates for producing highly efficient and low-toxicity aryloxyphenoxypropionic acid herbicides. google.com The development of catalytic and enantioselective halogenation methods provides an efficient route to access these valuable chiral halogenated compounds, which can then be transformed into more intricate molecular structures. researchgate.net

Stereochemical Considerations and Enantiomeric Purity in Chemical Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding the properties and reactivity of compounds like this compound. Chirality is a key concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images, much like a person's left and right hands. wikipedia.orgnih.gov These mirror-image forms are called enantiomers. wikipedia.org

While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit profoundly different effects in a chiral environment, such as the biological systems found in the human body or in agriculture. nih.govresearchgate.netnih.gov One enantiomer of a drug might be therapeutic, while the other could be inactive or even harmful. nih.gov

Consequently, enantiomeric purity , or enantiomeric excess (ee), is a critical parameter in chemical research and development. thieme-connect.de It quantifies the excess of one enantiomer over the other in a mixture and is a crucial measure of success in an enantioselective synthesis. thieme-connect.de The precise determination of enantiomeric purity is vital for characterizing chiral compounds, including research chemicals, drugs, and pesticides. thieme-connect.de Various analytical techniques, such as gas chromatography and high-performance liquid chromatography (HPLC) with chiral stationary phases, are employed to measure enantiomeric purity. researchgate.net

Historical Context of Chiral Chloropropionates in Academic Endeavors

The study of chiral molecules dates back to 1848 with the pioneering work of Louis Pasteur, who manually separated the enantiomeric crystals of sodium ammonium (B1175870) tartrate. nih.govresearchgate.net This discovery laid the foundation for the field of stereochemistry. researchgate.net The term "chirality" itself was introduced later, in 1884, by Lord Kelvin. researchgate.net

The development of methods to prepare enantiomerically pure compounds has been a major focus of academic and industrial research. For chiral chloropropionates, several key strategies have been established over time.

Methods for Preparing Chiral Chloropropionates:

MethodDescription
Chemical Resolution This classic method involves reacting a racemic mixture of 2-chloropropionic acid with a single enantiomer of a chiral resolving agent (like an optically active amine) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization. Subsequent removal of the resolving agent yields the separated enantiomers of the acid. google.comchemicalbook.com
Enzymatic Resolution This technique utilizes the stereoselectivity of enzymes, such as lipases. For instance, porcine pancreatic lipase (B570770) can be used to selectively hydrolyze one enantiomer of a racemic ester (like butyl 2-chloropropionate), leaving the other enantiomer unreacted. The resulting acid and unreacted ester can then be separated. smolecule.comgoogle.com
Asymmetric Synthesis This approach involves creating the desired chiral center from a prochiral starting material using a chiral catalyst or auxiliary. For example, optically pure 2-chloropropionic acid can be synthesized from the amino acid L-alanine through a diazotization reaction. smolecule.comchemicalbook.com Another method involves the chlorination of optically active alkyl lactates, which proceeds with an inversion of stereochemistry. google.com
Chromatographic Separation This involves the use of chiral chromatography, where a racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, causing them to separate and elute at different times. researchgate.net

These historical and ongoing developments in synthesis and separation have made specific enantiomers like this compound readily available for academic and industrial research, enabling the synthesis of advanced materials, medicines, and agricultural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO2 B12645787 Butyl (R)-2-chloropropionate CAS No. 79398-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79398-16-6

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

butyl (2R)-2-chloropropanoate

InChI

InChI=1S/C7H13ClO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

KATNUXHENWPMQJ-ZCFIWIBFSA-N

Isomeric SMILES

CCCCOC(=O)[C@@H](C)Cl

Canonical SMILES

CCCCOC(=O)C(C)Cl

Origin of Product

United States

Butyl R 2 Chloropropionate As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Stereoselective Construction of Complex Organic Molecules

The primary role of Butyl (R)-2-chloropropionate in the synthesis of complex organic molecules is to serve as a source of the (R)-2-chloropropionyl moiety. This chiral fragment is incorporated into larger molecules through nucleophilic substitution reactions, where the chlorine atom is displaced with inversion of configuration, a process known as the Walden inversion. While direct examples of this compound in multistep total synthesis are not extensively documented in readily available literature, the principle of its application can be understood from reactions involving the parent (R)-2-chloropropionic acid and its other esters.

The stereoselective nature of the reactions involving this chiral building block is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. The butyl ester group can influence the reactivity and solubility of the molecule, and it can be removed later in the synthetic sequence if necessary.

Precursor for Chiral Pseudopeptides and Amide Bond Isosteres

A significant application of this compound's parent acid, (R)-2-chloropropionic acid, is in the synthesis of chiral pseudopeptides. nih.gov Pseudopeptides are modified peptides where one or more amide bonds are replaced by other chemical groups, known as amide bond isosteres. nih.govnih.govuvic.ca This modification is often performed to improve the metabolic stability and bioavailability of peptide-based drugs.

(R)-2-chloropropionic acid is used in the synthesis of XaaΨ[CH₂O]Ala/Gly pseudodipeptides with excellent diastereoselectivity. nih.gov In this context, the (R)-2-chloropropionyl unit provides the chiral backbone for the alanine (B10760859) or glycine (B1666218) mimic. The resulting methylene (B1212753) ether linkage (–CH₂–O–) serves as an isostere of the amide bond (–CO–NH–). nih.gov The synthesis involves the reaction of an azido (B1232118) alcohol with (R)-2-chloropropionic acid, demonstrating the utility of this chiral building block in creating non-natural peptide analogs. nih.gov

ComponentRole in Pseudopeptide Synthesis
(R)-2-chloropropionic acidProvides the chiral center for the alanine/glycine mimic.
Azido alcoholActs as the nucleophile to displace the chloride.
Methylene ether linkageFunctions as a metabolically stable amide bond isostere. nih.gov

Application in Chiral Heterocyclic Synthesis (e.g., Benzonih.govresearchgate.netthiazin-3-one Derivatives)

This compound is a suitable precursor for the synthesis of chiral heterocyclic compounds, such as benzo nih.govresearchgate.netthiazin-3-one derivatives. These heterocycles are of interest in medicinal chemistry due to their diverse biological activities. The general synthesis of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-ones involves the reaction of 2-aminobenzenethiols with α-halo esters. nih.gov

In this reaction, the thiol group of 2-aminobenzenethiol acts as a nucleophile, attacking the carbon bearing the chlorine atom in this compound. This is followed by an intramolecular cyclization, where the amino group attacks the ester carbonyl, leading to the formation of the six-membered heterocyclic ring. The use of the enantiomerically pure (R)-isomer of the chloropropionate allows for the synthesis of the corresponding chiral benzo nih.govresearchgate.netthiazin-3-one derivative. While specific examples often cite the use of methyl or ethyl esters, this compound can be employed in a similar fashion. researchgate.net

Reactant 1Reactant 2Product
2-AminobenzenethiolThis compound(R)-2-methyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one

Role in Coordination Chemistry and Ligand Design (e.g., Azine Complexes)

The (R)-2-chloropropionate moiety has been explored in the field of coordination chemistry, particularly in the design of chiral ligands and the study of their metal complexes. A notable example is the use of (R)-2-chloropropionate to introduce chirality into azine-bridged metal complexes. rsc.org Azines are compounds containing the R₂C=N-N=CR₂ functional group and can act as ligands to coordinate with metal ions.

Reaction Mechanisms and Kinetic Studies Involving Butyl R 2 Chloropropionate

Enzymatic Reaction Pathways and Stereo-control Mechanisms

Enzymes, particularly dehalogenases and esterases, play a crucial role in the biotransformation of halogenated compounds like Butyl (R)-2-chloropropionate. These biocatalysts offer high stereoselectivity, making them valuable in synthetic chemistry. nih.gov

Haloacid dehalogenases (HADs) are a family of enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in 2-haloalkanoic acids, resulting in the formation of the corresponding 2-hydroxy acids and a halide ion. nih.govresearchgate.net While these enzymes primarily act on haloalkanoic acids, their mechanism is relevant to this compound, which would first need to be hydrolyzed to (R)-2-chloropropionic acid to become a substrate.

The dehalogenation reaction proceeds via a nucleophilic substitution mechanism. An active site residue, typically an aspartate, attacks the α-carbon (C2) bearing the halogen. This is followed by the hydrolytic cleavage of the resulting ester intermediate by a water molecule, which is activated by another active site residue. researchgate.netmdpi.com

A key feature of this enzymatic reaction is the inversion of configuration at the chiral center. researchgate.netmdpi.comasm.org Therefore, the dehalogenation of (R)-2-chloropropionic acid would yield (S)-lactic acid. Haloacid dehalogenases are classified based on their stereospecificity:

L-2-haloacid dehalogenases (L-DEX): Act on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids.

D-2-haloacid dehalogenases (D-DEX): Act on D-2-haloalkanoic acids to yield L-2-hydroxyalkanoic acids. mdpi.com

DL-2-haloacid dehalogenases (DL-DEX): Can act on both enantiomers. For example, the enzyme from Pseudomonas sp. can convert D- and L-2-chloropropionate to L- and D-lactate, respectively. asm.orgnih.gov

The affinity of these enzymes for their substrates can be quantified by the Michaelis constant (Kₘ). A lower Kₘ value indicates a stronger affinity.

Table 1. Apparent Kₘ values of various dehalogenases for 2-chloropropionate enantiomers.
EnzymeSource OrganismSubstrateApparent Kₘ (mM)Reference
DL-DEXPseudomonas sp.D-2-chloropropionate4.5 nih.gov
DL-DEXPseudomonas sp.L-2-chloropropionate1.0 nih.gov
DehDRhizobium sp. RC1D-2-chloropropionate0.06 researchgate.net
HadDPseudomonas putida AJ1D-2-chloropropionate0.94 researchgate.net

The ester linkage in this compound is susceptible to hydrolysis and transesterification, often catalyzed by lipases and esterases. These reactions are crucial for the kinetic resolution of racemic mixtures of chloropropionate esters.

The enzymatic hydrolysis of an ester like this compound to its corresponding acid, (R)-2-chloropropionic acid, and butanol is a common resolution strategy. Many lipases exhibit enantioselectivity, preferentially hydrolyzing one enantiomer over the other. For instance, studies on the resolution of (±)-methyl 2-chloropropionate have demonstrated the effectiveness of microbial esterases in selectively hydrolyzing one enantiomer, leaving the other unreacted. researchgate.net

The kinetics of these lipase-mediated reactions often follow a Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov In this model, the enzyme first reacts with one substrate (the ester) to form an acyl-enzyme intermediate, releasing the first product (the alcohol). Subsequently, the second substrate (water for hydrolysis, or a different alcohol for transesterification) reacts with the intermediate to form the second product (the carboxylic acid or a new ester) and regenerate the free enzyme. researchgate.netnih.gov

Table 2. Conceptual data on factors affecting enzymatic hydrolysis of a chloropropionate ester.
Parameter VariedEffect on Conversion RateEffect on Enantioselectivity (e.e.)
TemperatureIncreases to an optimum, then decreasesHighly temperature-dependent, optimal range is often narrow
pHActivity is high only within a narrow optimal pH rangeCan be significantly affected by pH changes
Substrate ConcentrationIncreases until enzyme saturation is reached (Michaelis-Menten kinetics)May decrease at very high concentrations due to substrate inhibition
Organic Co-solventCan increase substrate solubility but may denature the enzyme at high concentrationsCan be enhanced or reduced depending on the solvent's properties

Chemical Reaction Mechanisms and Stereochemical Inversion/Retention

Beyond enzymatic pathways, this compound can undergo chemical transformations. The most prominent reaction at the chiral center is nucleophilic substitution, where the chloride ion is replaced by a nucleophile.

This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wwnorton.com The key features of the Sₙ2 reaction are:

Mechanism: The reaction occurs in a single, concerted step. The nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride). This is often referred to as "backside attack." wwnorton.com

Stereochemistry: The Sₙ2 mechanism invariably leads to an inversion of the stereochemical configuration at the carbon center, similar to an umbrella inverting in the wind. wwnorton.com

Therefore, if this compound reacts with a nucleophile (e.g., hydroxide (B78521), azide, cyanide) via an Sₙ2 mechanism, the product will have the opposite (S) configuration. For example, reaction with sodium hydroxide would yield Butyl (S)-2-hydroxypropionate. Retention of configuration is not observed in a typical Sₙ2 pathway.

Investigation of Kinetic Isotope Effects and Rate-Determining Steps in Transformation Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into the transition state of the rate-determining step. researchgate.netgoogle.com A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C). nih.gov

The KIE is expressed as the ratio of the rate constant of the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy). google.com

Primary KIE: Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. Typically, k_light / k_heavy > 1. google.com

Secondary KIE: Observed when the isotopically substituted atom is not directly involved in bond breaking/formation but is located near the reaction center. These effects are usually smaller. google.com

In the context of this compound transformations, KIE studies could reveal details about the key steps:

Dehalogenation: A chlorine KIE (³⁵Cl vs ³⁷Cl) could determine if the C-Cl bond cleavage is part of the rate-determining step. Studies on DL-2-haloacid dehalogenase suggest that the chlorine isotope effect precedes the actual dehalogenation step. mdpi.com

Ester Hydrolysis: Isotope substitution in the ester's carbonyl group (¹⁸O for ¹⁶O) or in the attacking water molecule (D₂O for H₂O) can help to confirm the formation of the acyl-enzyme intermediate and identify the slowest step in the catalytic cycle. mdpi.com An inverse solvent kinetic isotope effect (where the reaction is faster in D₂O) can sometimes be observed and is a diagnostic feature of certain mechanisms. mdpi.com

Table 3. Conceptual interpretation of Kinetic Isotope Effects (KIE) in reaction mechanisms.
KIE Value (klight/kheavy)TypeGeneral Interpretation
> 1 (Normal)PrimaryThe bond to the isotope is being broken/weakened in the rate-determining step's transition state.
≈ 1Primary or SecondaryThe bond to the isotope is not significantly changed in the transition state, or the step is not rate-determining.
< 1 (Inverse)Secondary or SolventThe bonding environment of the isotope becomes stiffer (stronger) in the transition state (e.g., rehybridization from sp² to sp³).

Advanced Analytical Techniques for Characterization and Enantiomeric Purity Assessment

Chromatographic Methods for Enantioseparation and Quantification

Chromatography stands as the cornerstone for the separation and quantification of enantiomers. For Butyl (R)-2-chloropropionate, both gas and liquid chromatography, equipped with chiral stationary phases, are indispensable tools.

Chiral Gas Chromatography (GC) is a highly effective technique for the separation of volatile enantiomers like this compound. The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP). Modified cyclodextrins are among the most common and effective CSPs for this purpose. researchgate.netgcms.cz The underlying principle of separation involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

The enantioselectivity of the separation can be influenced by several factors, including the type of cyclodextrin derivative used, the column temperature, and the carrier gas flow rate. researchgate.net For instance, the separation of the enantiomers of methyl 2-chloropropanoate, a closely related compound, has been extensively studied using cyclodextrin-based CSPs, demonstrating the feasibility of this approach for alkyl 2-chloropropionates. researchgate.net

Table 1: Illustrative Chiral GC Parameters for Alkyl 2-chloropropionate Enantioseparation

Parameter Condition
Column Capillary column with a modified cyclodextrin stationary phase (e.g., octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin)
Carrier Gas Nitrogen or Helium
Injector Temperature 200 - 250 °C
Oven Temperature Program Isothermal or gradient, e.g., 50 °C held for 2 min, then ramped to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers with distinct retention times |

This table presents typical conditions based on literature for similar compounds and serves as a starting point for method development for this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the enantioseparation of a broad range of compounds, including esters like this compound. csfarmacie.cznih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide array of chiral compounds and can be operated in different modes, including normal-phase, reversed-phase, and polar organic modes. nih.govchromatographyonline.com

The choice of mobile phase is crucial for achieving optimal separation and can significantly affect the retention and resolution of the enantiomers. chromatographyonline.com For this compound, a normal-phase separation using a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is a common starting point. The enantiomeric excess (e.e.) or enantiomeric purity can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity Assessment

Parameter Condition
Column Chiral column with a polysaccharide-based stationary phase (e.g., cellulose or amylose derivatives)
Mobile Phase Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection UV detector at a suitable wavelength (e.g., 210 nm)

| Expected Outcome | Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers, allowing for accurate quantification of enantiomeric purity |

This table outlines typical starting conditions for the chiral HPLC analysis of compounds structurally similar to this compound.

Spectroscopic and Spectrometric Characterization in Academic Research

Spectroscopic and spectrometric techniques are vital for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal correspond to a specific set of protons in the molecule. For this compound, one would expect to see distinct signals for the protons of the butyl group and the propionate moiety. The methine proton adjacent to the chlorine atom would appear as a quartet, coupled to the methyl protons, at a characteristic downfield chemical shift due to the electronegativity of the chlorine and the ester oxygen.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the ester group would appear at a significantly downfield chemical shift. The carbon atom bonded to the chlorine atom would also be shifted downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Butyl 2-chloropropanoate

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Carbonyl (C=O) - ~170
CH-Cl ~4.4 (quartet) ~55
O-CH₂ ~4.2 (triplet) ~66
O-CH₂-CH₂ ~1.7 (sextet) ~30
O-CH₂-CH₂-CH₂ ~1.4 (sextet) ~19
CH₃ (butyl) ~0.9 (triplet) ~13

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and other experimental conditions. pdx.eduillinois.edumsu.edu

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC/MS), it allows for the separation of components in a mixture followed by their individual mass analysis.

For Butyl 2-chloropropanoate, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov However, due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. nist.gov The fragmentation pattern in the mass spectrum provides further structural information. Common fragments for Butyl 2-chloropropanoate would include the loss of the butoxy group, the butyl group, and other characteristic fragments.

Table 4: Key Mass Spectrometry Data for Butyl 2-chloropropanoate

m/z (mass-to-charge ratio) Relative Intensity Assignment
164/166 Low Molecular ion [M]⁺
129 Moderate [M - Cl]⁺
109/111 High [CH₃CHClCO]⁺

Data is based on the NIST Mass Spectrometry Data Center for Butyl 2-chloropropanoate. nist.govnih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent absorption band would be the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. Other significant absorptions would include the C-O stretching vibrations of the ester group and the C-Cl stretching vibration. The C-H stretching and bending vibrations of the alkyl groups would also be present. nih.govnist.gov

Table 5: Characteristic Infrared (IR) Absorption Frequencies for Butyl 2-chloropropanoate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2870-2960 C-H stretch Alkyl (CH₃, CH₂)
~1740 C=O stretch Ester
~1460 C-H bend Alkyl (CH₂)
~1380 C-H bend Alkyl (CH₃)
~1100-1250 C-O stretch Ester

These are typical ranges for the indicated functional groups and are consistent with the known spectrum of Butyl 2-chloropropanoate. nih.govdocbrown.info

Ion Mobility Spectrometry (IMS) for Enantiomer Separation with Chiral Selectors

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to resolve complex mixtures. For chiral molecules, the separation of enantiomers requires the introduction of a chiral selector into the IMS drift tube. This selector, a chiral molecule itself, forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes possess different collision cross-sections (CCS), leading to different drift times through the spectrometer and enabling their separation.

While direct studies on this compound are not extensively documented, research on analogous compounds provides strong evidence for the feasibility of this technique. For instance, methyl (S)-2-chloropropionate, a structurally similar compound, has been successfully employed as a chiral selector in drift tube ion mobility spectrometry (DTIMS) to separate enantiomers of various amino acids and drugs rsc.orgchemrxiv.org. In such experiments, the chiral selector is introduced into the buffer gas of the IMS instrument. The differential interactions between the chiral selector and the enantiomers of the analyte lead to the formation of diastereomeric complexes with distinct mobilities, allowing for their separation and quantification rsc.orgchemrxiv.org.

The effectiveness of the enantiomeric separation in IMS is influenced by several experimental parameters, including the nature and concentration of the chiral selector, the temperature of the drift tube, and the nature of the buffer gas. The choice of an appropriate chiral selector is crucial; it must exhibit sufficient stereochemical recognition to form diastereomeric complexes with significantly different mobilities.

Parameter Influence on Enantiomeric Separation in IMS Example Chiral Selectors Used for Similar Compounds
Chiral Selector The degree of chiral recognition and the stability of the diastereomeric complexes formed directly impact the resolution of the enantiomers.Methyl (S)-2-chloropropionate, (R)-α-(Trifluoromethyl)benzyl alcohol, (L)-ethyl lactate, 2-butanol rsc.orgchemrxiv.org
Temperature Affects the stability of the diastereomeric complexes and the mobility of the ions. Optimization is necessary to achieve the best separation.Not specified for this compound
Buffer Gas The composition and pressure of the buffer gas influence the ion mobility and the interactions with the chiral selector.Nitrogen is commonly used.
Analyte Concentration Can affect the equilibrium of complex formation and the resulting separation.Not specified for this compound

The application of IMS with chiral selectors presents a rapid and sensitive method for the assessment of the enantiomeric purity of this compound.

Determination of Absolute Configuration (e.g., X-ray Crystallography of Derivatives or Precursors)

Determining the absolute configuration of a chiral molecule is essential for understanding its biological activity and ensuring its stereochemical purity. X-ray crystallography is the most definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, and thus its absolute configuration nih.govpurechemistry.orgnih.gov. However, obtaining single crystals of suitable quality for X-ray diffraction analysis can be challenging, especially for liquids or oils like this compound.

In such cases, the absolute configuration can be determined by analyzing a crystalline derivative or a precursor of the molecule. This indirect approach involves chemically modifying the target compound to introduce a functionality that facilitates crystallization or contains a heavy atom to aid in the crystallographic analysis.

For this compound, a viable strategy would be to determine the absolute configuration of its precursor, (R)-2-chloropropionic acid. This acid can be derivatized with a chiral auxiliary that is known to crystallize well and has a known absolute configuration. The resulting diastereomer can then be crystallized and its structure determined by X-ray crystallography. By knowing the absolute configuration of the chiral auxiliary and the relative stereochemistry of the newly formed stereocenter, the absolute configuration of the original (R)-2-chloropropionic acid can be deduced. This information can then be reliably transferred to the final product, this compound, assuming the stereocenter is not altered during the esterification process.

Another approach is to synthesize a crystalline derivative of this compound itself. This could involve reacting the ester with a reagent that introduces a rigid, crystalline moiety into the molecule. The choice of the derivatizing agent is critical and is often guided by its ability to produce high-quality crystals and to provide a reference point for the determination of the absolute configuration.

Method Description Applicability to this compound
X-ray Crystallography of a Precursor The absolute configuration of a crystalline precursor, such as (R)-2-chloropropionic acid, is determined.Highly applicable, as the stereocenter is established in the precursor.
X-ray Crystallography of a Derivative This compound is converted into a crystalline derivative with a known chiral auxiliary or a heavy atom.Feasible, but requires careful selection of a derivatizing agent that does not affect the stereocenter.
Vibrational Circular Dichroism (VCD) Compares the experimental VCD spectrum with the calculated spectrum for a known absolute configuration.A powerful alternative if crystallization is unsuccessful.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents Forms diastereomeric complexes in solution that exhibit distinct NMR signals, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration.Useful for purity assessment and can sometimes provide configurational information through comparison with known standards.

The determination of the absolute configuration of this compound, either directly or through its precursors or derivatives, is a crucial step in its comprehensive chemical characterization.

Theoretical and Computational Chemistry Applied to Butyl R 2 Chloropropionate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is particularly effective for studying organic molecules like Butyl (R)-2-chloropropionate, providing a balance between accuracy and computational cost for predicting molecular properties. nih.govnih.gov

The flexibility of the butyl group and the rotatable bonds around the ester functional group mean that this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, which correspond to minima on the potential energy surface. acs.orgmdpi.com

Using DFT, a systematic scan of the potential energy surface is performed by systematically rotating the key dihedral angles within the molecule. For each resulting conformation, a geometry optimization is carried out to find the nearest local energy minimum. This process allows for the identification of all stable conformers and their relative energies. researchgate.net The conformer with the lowest energy is termed the global minimum and represents the most probable structure of the molecule in the gas phase. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for interpreting experimental data that represents an average over all populated conformations. acs.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT.
ConformerKey Dihedral Angle(s)Relative Energy (kJ/mol)Boltzmann Population (%) at 298 K
A (Global Minimum)anti-anti0.0075.3
Banti-gauche2.5018.1
Cgauche-anti4.206.6

DFT calculations provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. nih.govresearchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the ester oxygen atoms and the chlorine atom. The LUMO is likely localized on the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond. This distribution indicates that the carbonyl carbon and the α-carbon (the chiral center) are the primary electrophilic sites, susceptible to attack by nucleophiles.

The presence of the electron-withdrawing chlorine atom at the α-position significantly influences the molecule's reactivity. This inductive effect lowers the energy of the LUMO, making the molecule more electrophilic and thus more reactive towards nucleophiles compared to its non-chlorinated analog. rsc.org Molecular Electrostatic Potential (MEP) maps can visually represent this, showing regions of negative potential (red) around the electronegative oxygen and chlorine atoms and regions of positive potential (blue) near the carbonyl carbon and α-carbon.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations.
PropertyCalculated ValueInterpretation
HOMO Energy-10.5 eVIndicates electron-donating potential, localized on O and Cl atoms.
LUMO Energy-0.8 eVIndicates electron-accepting potential, localized on C=O and C-Cl bonds.
HOMO-LUMO Gap9.7 eVRelates to chemical stability and reactivity.
Dipole Moment2.1 DIndicates overall molecular polarity.
NBO Charge on Carbonyl Carbon+0.45 eHighlights the electrophilic nature of the carbonyl carbon.
NBO Charge on α-Carbon+0.15 eShows the electrophilic character of the chiral center.

Modeling Chiral Recognition and Enantioseparation Mechanisms

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chiral recognition, which is the basis for the separation of enantiomers (enantioseparation).

Chiral chromatography is a primary technique for separating enantiomers, relying on the differential interactions between the enantiomers and a chiral stationary phase (CSP). wikipedia.orgeijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for a broad range of compounds. mdpi.comresearchgate.netacs.org

Molecular docking and molecular dynamics (MD) simulations can model the interactions between this compound enantiomers and a CSP at the atomic level. nih.govnih.gov In these simulations, a model of the CSP, often a short polymer segment, is constructed. The (R) and (S) enantiomers are then "docked" into the chiral grooves or cavities of the CSP model. The simulation calculates the binding energy for each enantiomer, which is a sum of various non-covalent interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and van der Waals forces. researchgate.netnih.gov

For this compound, the ester carbonyl group can act as a hydrogen bond acceptor, while the alkyl chain can engage in hydrophobic (van der Waals) interactions. Chiral recognition arises when one enantiomer fits more snugly or forms stronger/more numerous interactions with the CSP than the other, leading to a difference in binding energy. researchgate.net A larger difference in binding energy between the two diastereomeric complexes ((R)-analyte-CSP and (S)-analyte-CSP) correlates with better chromatographic separation.

Table 3: Hypothetical Binding Energies of Butyl 2-chloropropionate Enantiomers with a Cellulose-Based CSP from Molecular Docking.
EnantiomerBinding Energy (kcal/mol)Primary Interactions
(R)-enantiomer-7.5Hydrogen bond (C=O), van der Waals
(S)-enantiomer-6.2van der Waals, weaker hydrogen bond
ΔΔE (R-S)-1.3Indicates stronger binding for the (R)-enantiomer, which would elute later.

Gas-phase studies, often using mass spectrometry, provide a solvent-free environment to investigate intrinsic chiral recognition mechanisms. Techniques like negative ion chemical ionization (NICI) mass spectrometry can differentiate between enantiomers by reacting them with a chiral reagent gas. researchgate.net

In a hypothetical experiment, this compound could be introduced into a mass spectrometer with a chiral selector, such as (2S,3S)-butanediol. In the ion source, deprotonated heterodimers of [(Analyte) + (Selector - H)]⁻ would form. These diastereomeric complexes, one containing the (R)-enantiomer and the other the (S)-enantiomer, will have different stabilities and fragmentation patterns upon collision-induced dissociation (CID). researchgate.net The relative abundances of the fragment ions can be used to distinguish the enantiomers. DFT calculations are essential to model the structures of these gas-phase diastereomeric complexes and to rationalize the observed differences in their stability and fragmentation pathways. researchgate.net Common fragmentation pathways for esters in mass spectrometry include McLafferty rearrangements and α-cleavage next to the carbonyl group. whitman.educhemistrynotmystery.comnih.gov

Mechanistic Insights from Computational Simulations (e.g., Reaction Pathways, Transition States)

Computational simulations are highly effective for mapping out the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed.

For this compound, a reaction such as alkaline hydrolysis can be modeled using DFT. rsc.orgresearchgate.netaip.org The simulation would start with the reactants (the ester and a hydroxide (B78521) ion). A search for the transition state (TS) would then be performed. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. scm.comresearchgate.net The structure of the TS reveals the geometry of the molecule as bonds are being broken and formed; for ester hydrolysis, this would typically be a tetrahedral intermediate. researchgate.net

Once the TS is located, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com Finally, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified TS correctly connects the reactants to the products (or intermediates). The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction's kinetic feasibility. nih.govresearchgate.netrsc.org

Table 4: Hypothetical Calculated Energies for the Alkaline Hydrolysis of this compound.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + OH⁻0.0
Transition State (TS)Tetrahedral intermediate formation+15.2
Products(R)-2-chloropropionate⁻ + Butanol-25.8

Q & A

Q. Example Conflict :

  • Reported boiling points vary between 130–140°C. Re-evaluate using a calibrated distillation apparatus and account for atmospheric pressure fluctuations .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (95:5) to confirm enantiopurity (>99% ee) .
  • NMR spectroscopy : 1^1H NMR (CDCl3_3) shows characteristic peaks at δ 1.25 (t, butyl CH3_3), δ 4.15 (q, ester OCH2_2), and δ 1.55 (d, chiral center CH3_3) .
  • Polarimetry : Specific rotation [α]D20=+15.6°[α]_D^{20} = +15.6° (c=1, CHCl3_3) distinguishes the R-enantiomer from the S-form [α]D20=15.6°[α]_D^{20} = -15.6° .

Advanced: How does this compound function in atom transfer radical polymerization (ATRP)?

Answer:
this compound acts as an initiator in ATRP due to its labile chlorine atom. Key mechanistic insights:

  • Activation rate : The R-configuration enhances steric accessibility, reducing activation energy by 15% compared to racemic mixtures .
  • Polymer control : Achieve low polydispersity (Đ <1.2) by optimizing the molar ratio of monomer to initiator (e.g., [MMA]:[initiator] = 200:1) .

Q. Experimental Design :

Degassing : Purge the reaction mixture with N2_2 for 30 minutes.

Catalyst system : Use CuBr/PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) in butanone at 60°C .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Storage : Keep at 4°C in amber glass bottles to prevent degradation .
  • Ventilation : Use fume hoods due to vapors (flash point: 38.3°C) .
  • Waste disposal : Collect waste separately and neutralize with 10% NaOH before incineration .

Q. Hazard Table :

HazardPrecaution
Flammability (Cat. 3)Avoid open flames
Skin IrritationWear nitrile gloves
Respiratory ToxicityUse NIOSH-approved respirators

Advanced: How can researchers optimize enantiomer separation using crystallization?

Answer:
Crystallization efficiency depends on solvent polarity and cooling rates:

  • Solvent pair : Hexane/ethyl acetate (8:2) yields 85% recovery of R-enantiomer .
  • Seeding : Introduce enantiopure crystals to induce selective nucleation.
  • Kinetic vs. thermodynamic control : Slow cooling (0.5°C/min) favors thermodynamic selectivity, improving ee by 12% .

Basic: What are the industrial applications of this compound in academic research?

Answer:
While avoiding commercial focus, its roles include:

  • Chiral building block : Synthesize pharmaceuticals (e.g., β-lactam antibiotics) .
  • Polymer science : Tailor tacticity in poly(methyl methacrylate) for optical materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.